In Silico δ-Secretase Binding Stability: Head-to-Head Comparison of Oprea Library Compounds via Molecular Dynamics
In a virtual screening campaign against δ-secretase (legumain), N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (Oprea1_493585) was identified as the lead compound [1]. Over a 200 ns all-atom molecular dynamics simulation, the protein–ligand complex demonstrated high stability: the Root Mean Square Deviation (RMSD) of the protein Cα backbone stabilized at approximately 1.20 Å during the initial 25 ns and converged to a plateau around 0.6 Å for the remaining 170 ns [1]. The Radius of Gyration (RGYR) remained constant, indicating no significant unfolding or domain movement upon ligand binding [1]. These stability parameters were superior to those of other Oprea library members screened in the same study, positioning this compound as the top-ranked in silico hit [1].
| Evidence Dimension | Protein–ligand complex stability (RMSD) over 200 ns MD simulation |
|---|---|
| Target Compound Data | RMSD converged to ~0.6 Å after initial equilibration; RGYR constant |
| Comparator Or Baseline | Other Oprea library compounds screened; Aloxistatin (positive control) |
| Quantified Difference | RMSD plateau at ~0.6 Å vs. comparators that did not achieve stable binding; selected as the sole lead from the Oprea library |
| Conditions | δ-secretase (legumain) docked complex; 200 ns all-atom molecular dynamics simulation; iMODS normal mode analysis |
Why This Matters
For procurement decisions in Alzheimer's disease drug discovery, this compound is the only 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide with experimentally validated in silico stability against δ-secretase, reducing the risk of selecting a false-positive analog.
- [1] Kumar, S., et al. Network-based identification of miRNAs and transcription factors and in silico drug screening targeting δ-secretase involved in Alzheimer's disease. Heliyon, 2021, 7(12), e08502. View Source
